Vabicaserin

Descripción general

Descripción

Vabicaserin is a small molecule that has been investigated for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. It is a selective agonist of the 5-hydroxytryptamine 2C receptor, which plays a significant role in modulating neurotransmitter release in the brain .

Métodos De Preparación

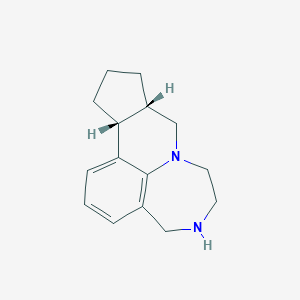

Synthetic Routes and Reaction Conditions: Vabicaserin can be synthesized through a multi-step process involving the formation of a cyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline core structure. The synthesis typically involves the following steps:

- Formation of the cyclopentane ring.

- Introduction of the diazepine moiety.

- Cyclization to form the quinoline structure.

- Final purification and crystallization to obtain this compound hydrochloride .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-performance liquid chromatography for purification and ensuring the reaction conditions are scalable. The process also involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Vabicaserin

Actividad Biológica

Vabicaserin, also known by its code name SCA-136, is a selective agonist of the 5-HT2C receptor, which has gained attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and implications for future research.

Pharmacological Profile

This compound's primary mechanism of action involves its selective activation of the 5-HT2C receptor. The compound exhibits a high binding affinity for this receptor subtype, with an inhibition constant () of approximately 3 nM, and acts as a full agonist with an effective concentration () of 8 nM and maximum efficacy () of 100% in stimulating calcium mobilization in vitro .

In addition to its effects on the 5-HT2C receptor, this compound also shows antagonistic properties at the 5-HT2B receptor (with an of 29 nM) and weak antagonism at the 5-HT2A receptor (with an of 1,650 nM) . This selectivity profile suggests that this compound may reduce dopamine release in the mesolimbic pathway while enhancing levels of acetylcholine and glutamate in the prefrontal cortex, potentially addressing both positive and cognitive symptoms of schizophrenia .

Case Studies and Trials

A pivotal study evaluating this compound's efficacy involved a randomized, double-blind, placebo-controlled trial with 314 hospitalized patients diagnosed with acute schizophrenia. Participants were assigned to receive either this compound (200 mg or 400 mg per day), olanzapine (15 mg per day), or placebo over six weeks. The primary endpoint was measured using the Positive and Negative Syndrome Scale (PANSS) .

Results indicated that:

- The 200 mg/day dose of this compound demonstrated significant improvement in PANSS scores compared to placebo.

- The 400 mg/day dose showed a non-significant trend toward improvement.

- Both doses resulted in significant enhancements in PANSS Negative scores, while placebo groups exhibited worsening symptoms .

The study concluded that this compound was well tolerated with no significant safety concerns or weight gain associated with its use, contrasting with olanzapine which caused weight gain in participants .

Efficacy Predictions

Further research utilized predictive models to assess this compound's potential effectiveness based on pharmacological data. These models indicated that concentrations between 100 mg and 200 mg administered twice daily could lead to clinically meaningful improvements in PANSS scores, aligning closely with observed outcomes from clinical trials .

Summary of Biological Activity

The following table summarizes key pharmacological characteristics and clinical findings related to this compound:

| Parameter | Value |

|---|---|

| Receptor Target | 5-HT2C (agonist), 5-HT2B (antagonist) |

| Binding Affinity () | 3 nM (5-HT2C), 29 nM (5-HT2B) |

| Effective Concentration () | 8 nM |

| Clinical Trial Participants | 314 |

| Significant Improvement Dose | 200 mg/day |

| Weight Gain Side Effect | None observed |

Propiedades

IUPAC Name |

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTIPEQJIDTVKR-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336565 | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887258-95-9 | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vabicaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vabicaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VABICASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.